2-(Methylthio)nicotinic acid hydrazide

Description

Chemical Identity and Nomenclature

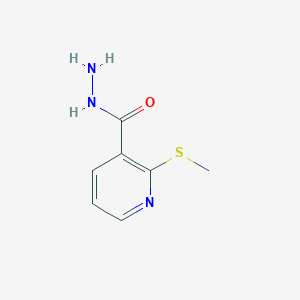

This compound is systematically identified by the Chemical Abstracts Service number 232926-33-9 and possesses the molecular formula C7H9N3OS. The compound exhibits a molecular weight of 183.23 grams per mole, establishing its position as a moderately sized organic molecule within the pyridine carbohydrazide family. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-methylsulfanylpyridine-3-carbohydrazide, reflecting its structural composition of a pyridine ring bearing both a methylthio substituent and a carbohydrazide functional group.

The compound is recognized by several synonymous designations in chemical literature, including 2-(Methylthio)nicotinohydrazide, 2-(methylthio)-3-pyridinecarbohydrazide, and 3-Pyridinecarboxylic acid, 2-(methylthio)-, hydrazide. These alternative names reflect different approaches to describing the same molecular structure, with variations emphasizing either the parent nicotinic acid framework or the pyridine carboxylic acid perspective. The structural representation through Simplified Molecular Input Line Entry System notation is recorded as CSC1=C(C=CC=N1)C(=O)NN, providing a concise textual description of the molecular architecture.

Physical characterization reveals that this compound exhibits a melting point range of 142-144 degrees Celsius, indicating a crystalline solid state under standard conditions. The compound demonstrates the typical properties associated with substituted pyridine derivatives, including the capacity for hydrogen bonding through both the hydrazide nitrogen atoms and the pyridine nitrogen, contributing to its solid-state stability and solubility characteristics.

| Chemical Property | Value | Source Reference |

|---|---|---|

| CAS Number | 232926-33-9 | |

| Molecular Formula | C7H9N3OS | |

| Molecular Weight | 183.23 g/mol | |

| Melting Point | 142-144°C | |

| IUPAC Name | 2-methylsulfanylpyridine-3-carbohydrazide |

Historical Development and Discovery

The historical development of this compound emerges from the broader exploration of nicotinic acid derivatives and their biological applications. The compound represents an advancement in the systematic modification of nicotinic acid hydrazide, the parent molecule identified by Chemical Abstracts Service number 553-53-7. Research into nicotinic acid hydrazide derivatives gained momentum through investigations into compounds with enhanced biological activity profiles, particularly in the realm of antimicrobial and antitubercular agents.

The synthesis of this compound follows established protocols for hydrazide formation, typically involving the reaction of the corresponding ester derivative with hydrazine hydrate under reflux conditions. This synthetic approach builds upon fundamental organic chemistry principles established for the preparation of carbohydrazides from their ester precursors. The incorporation of the methylthio substituent represents a strategic modification designed to enhance lipophilicity and potentially improve biological membrane penetration compared to the unsubstituted nicotinic acid hydrazide.

Contemporary research applications of this compound focus on its utility as a synthetic intermediate for the preparation of more complex heterocyclic systems. Studies demonstrate its effectiveness in the formation of triazole derivatives and other nitrogen-containing heterocycles through cyclization reactions. The compound serves as a valuable building block in medicinal chemistry programs targeting novel therapeutic agents, particularly those designed for antimicrobial applications.

Position Within Nicotinic Acid Hydrazide Derivatives

This compound occupies a distinctive position within the broader family of nicotinic acid hydrazide derivatives, characterized by the presence of the methylthio substituent at the 2-position of the pyridine ring. This structural modification differentiates it from the parent nicotinic acid hydrazide, which bears the molecular formula C6H7N3O and is identified by Chemical Abstracts Service number 553-53-7. The methylthio substitution introduces sulfur-containing functionality that significantly alters the electronic and steric properties of the molecule compared to unsubstituted derivatives.

The nicotinic acid hydrazide family encompasses numerous structural variants, each designed to explore specific biological activities or synthetic applications. Related compounds include various substituted nicotinic acid hydrazides bearing different functional groups at multiple positions on the pyridine ring. The systematic study of these derivatives has revealed structure-activity relationships that guide the design of new compounds with enhanced properties. Research demonstrates that modifications at the 2-position, such as the methylthio group in the subject compound, can significantly influence biological activity profiles.

Comparative analysis within the derivative family reveals that this compound shares synthetic versatility with other members while offering unique reactivity patterns due to the sulfur-containing substituent. Studies indicate that methylthio-substituted derivatives exhibit distinct behavior in cyclization reactions and metal complexation compared to halogenated or alkyl-substituted analogs. The compound serves as a representative example of how systematic structural modification can be employed to fine-tune chemical and biological properties within a defined molecular framework.

| Compound Classification | Chemical Formula | CAS Number | Key Structural Feature |

|---|---|---|---|

| Parent Compound (Nicotinic acid hydrazide) | C6H7N3O | 553-53-7 | Unsubstituted pyridine ring |

| 2-(Methylthio) derivative | C7H9N3OS | 232926-33-9 | Methylthio at 2-position |

| 6-(Trifluoromethyl) derivative | C7H6F3N3O | 386715-32-8 | Trifluoromethyl at 6-position |

The synthetic accessibility of this compound through conventional organic chemistry methods positions it as a practical intermediate for further chemical elaboration. Research applications demonstrate its utility in the preparation of complex heterocyclic systems, including 1,2,4-triazoles and other nitrogen-rich molecules with potential pharmaceutical applications. The compound exemplifies the systematic approach to derivative synthesis that characterizes modern medicinal chemistry, where specific structural modifications are introduced to achieve desired property profiles while maintaining synthetic feasibility.

Propriétés

IUPAC Name |

2-methylsulfanylpyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-12-7-5(6(11)10-8)3-2-4-9-7/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHNGINJLSMDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375014 | |

| Record name | 2-(Methylthio)nicotinic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232926-33-9 | |

| Record name | 2-(Methylthio)nicotinic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 232926-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Material Preparation

- 2-(Methylthio)nicotinic acid is first converted into its acid chloride derivative using reagents such as phosphorus pentachloride (PCl5) in anhydrous solvents like carbon tetrachloride (CCl4). This reaction is typically performed under reflux conditions at elevated temperatures (around 100°C) for about 2 hours. The acid chloride is isolated by distilling off the solvent and used immediately without further purification to avoid decomposition.

Hydrazide Formation

The acid chloride intermediate is then reacted with hydrazine hydrate. Hydrazine hydrate is added dropwise to a cooled solution of the acid chloride (0°C) to control the exothermic reaction. The mixture is then stirred at room temperature (approximately 25°C) for several hours (around 5 hours) to complete the conversion to the hydrazide. The product precipitates out as a solid, which is washed with aqueous sodium bicarbonate to remove acidic impurities and then dried under vacuum.

Alternatively, the hydrazide can be prepared directly from the corresponding ester or amide by refluxing with hydrazine hydrate in an alcohol solvent (methanol, ethanol). This method is less common for this compound but is widely used for related compounds such as isonicotinic acid hydrazide.

Purification

- The crude hydrazide is purified by recrystallization from suitable solvents such as methanol or dimethylformamide (DMF). The purified compound typically exhibits a melting point consistent with literature values (e.g., 148–150°C for nicotinic acid hydrazide analogs).

Reaction Conditions and Yields

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed by melting point determination, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS). Typical IR spectra show characteristic hydrazide bands (N–H stretching around 3300 cm^-1, C=O stretching near 1650 cm^-1). ^1H NMR confirms the presence of the methylthio group and hydrazide protons.

Thin-layer chromatography (TLC) is used to monitor reaction progress and purity, with solvent systems such as DMF/DMSO (1:1) providing good separation.

Comparative Notes on Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Acid chloride + hydrazine | High reactivity, good yields, straightforward | Requires handling of corrosive reagents, acid chlorides can be unstable |

| Ester/amide + hydrazine hydrate | Single-step, high purity, scalable | Longer reaction times, sometimes lower reactivity with amides |

| Direct amide conversion | Avoids acid chloride step | Generally sluggish reaction, lower yields |

Summary of Research Findings

The preparation of this compound follows classical hydrazide synthesis routes, with the acid chloride intermediate method being well-established and yielding good purity products.

Recent patented processes emphasize single-step conversion of amides to hydrazides using hydrazine hydrate under reflux in alcohol solvents, achieving yields greater than 95% and purity above 99%, which may be applicable to this compound synthesis as well.

The choice of method depends on availability of starting materials, desired purity, scalability, and safety considerations.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Methylthio)nicotinic acid hydrazide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Typical conditions involve the use of strong nucleophiles such as alkoxides or thiolates.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Applications De Recherche Scientifique

2-(Methylthio)nicotinic acid hydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial or anticancer agent.

Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 2-(Methylthio)nicotinic acid hydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, interfering with their normal function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Anti-Inflammatory Activity

Antimicrobial Activity

The methylthio group may enhance antimycobacterial activity by improving interaction with enzyme active sites, as seen in INH derivatives .

Physicochemical and Adsorption Properties

- Adsorption on bentonite : Nicotinic acid hydrazide (NH) showed higher sorption energy (E = 1.24 kJ/mol) than isonicotinic acid hydrazide (INH, E = 1.12 kJ/mol) on dodecylammonium-bentonite, attributed to stronger hydrophobic interactions .

Metabolic and Oxidative Profiles

- Superoxide production : INH induced higher O₂ consumption (12.5 µM/min) than nicotinic acid hydrazide (8.2 µM/min) in peroxidase-mediated reactions, correlating with its prodrug activation in M. tuberculosis .

- Cytotoxicity : Hydrazide derivatives generally show low cytotoxicity (IC₅₀ > 50 µM) in HepG2 and THP-1 cells, suggesting selective antimicrobial action .

Activité Biologique

2-(Methylthio)nicotinic acid hydrazide, a derivative of nicotinic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Characterized by the presence of a methylthio group, this compound exhibits unique properties that may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its enzyme inhibition capabilities, antimicrobial properties, and potential applications in drug development.

- Molecular Formula : C₇H₉N₃OS

- Molecular Weight : 183.23 g/mol

- Melting Point : 142-144°C

- Density : 1.32 g/cm³

The synthesis of this compound typically involves the reaction between 2-(Methylthio)nicotinic acid and hydrazine hydrate under reflux conditions in an organic solvent such as ethanol or methanol.

Enzyme Inhibition

One significant area of research indicates that this compound acts as an inhibitor of peroxidase enzymes, particularly horseradish peroxidase. Peroxidases play crucial roles in various biological processes, including oxidation reactions. The inhibition of these enzymes suggests potential applications in studying their functions or developing drugs targeting specific pathways.

Antimicrobial Properties

Research has indicated that compounds structurally related to this compound demonstrate promising antimicrobial activity. For instance, studies have shown that derivatives of nicotinic acid hydrazides exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/mL . This positions this compound as a candidate for further exploration in antimycobacterial drug development.

The mechanism by which this compound exerts its biological effects likely involves the disruption of specific biochemical pathways through enzyme inhibition. This interaction may occur at specific binding sites on target proteins, leading to altered cellular signaling and metabolic processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isonicotinic acid hydrazide | Lacks methylthio group; known antimicrobial | Widely used in tuberculosis treatment |

| Nicotinic acid hydrazide | Similar structure without methylthio group | Basic form lacking additional functional groups |

| 2-Aminonicotinic acid hydrazide | Contains amino group instead of methylthio | Alters reactivity and biological properties |

The methylthio group in this compound may significantly influence its chemical reactivity and solubility compared to its analogs, making it an interesting subject for further research.

Case Studies and Research Findings

A study published in the MDPI journal evaluated various nicotinic acid hydrazide derivatives for their antimycobacterial activity against M. tuberculosis. The results indicated that while many derivatives showed activity, those with structural similarities to this compound were particularly noteworthy for their potency and low cytotoxicity against various cancer cell lines .

Another investigation into the formation of hydrazone libraries highlighted the potential use of this compound as a building block for creating new drug candidates, emphasizing its versatility in medicinal chemistry.

Q & A

Q. Why do mechanochemical and solid-state syntheses yield different product distributions for hydrazones?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.